n-Methyl-n'-(5-hydroxy-3-carboxyphenyl)thiourea
Description
Properties
Molecular Formula |
C9H10N2O3S |
|---|---|
Molecular Weight |
226.25 g/mol |
IUPAC Name |
3-hydroxy-5-(methylcarbamothioylamino)benzoic acid |
InChI |
InChI=1S/C9H10N2O3S/c1-10-9(15)11-6-2-5(8(13)14)3-7(12)4-6/h2-4,12H,1H3,(H,13,14)(H2,10,11,15) |
InChI Key |
ZMZDKHCLDXKEGB-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=S)NC1=CC(=CC(=C1)C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-HYDROXY-5-[(METHYLCARBAMOTHIOYL)AMINO]BENZOIC ACID typically involves the following steps:
Starting Material: The synthesis begins with 3-hydroxybenzoic acid.
Introduction of the Methylcarbamothioyl Group: This can be achieved by reacting 3-hydroxybenzoic acid with methyl isothiocyanate under basic conditions.
Industrial Production Methods
In an industrial setting, the production of 3-HYDROXY-5-[(METHYLCARBAMOTHIOYL)AMINO]BENZOIC ACID can be scaled up by optimizing the reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-HYDROXY-5-[(METHYLCARBAMOTHIOYL)AMINO]BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various amines, nucleophiles.
Major Products Formed
Oxidation: Formation of 3-oxo-5-[(methylcarbamothioyl)amino]benzoic acid.
Reduction: Regeneration of the hydroxy group.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
Anticancer Activity
Research has demonstrated that thiourea derivatives, including n-Methyl-n'-(5-hydroxy-3-carboxyphenyl)thiourea, exhibit potent anticancer properties. For instance, studies indicate that certain thiourea derivatives show significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer) cells. These compounds often outperform standard chemotherapeutic agents such as doxorubicin in terms of efficacy .
Antimicrobial Properties
Thioureas are recognized for their antimicrobial activities. The compound has been evaluated for its effectiveness against a range of pathogens, including bacteria and fungi. Specific derivatives have shown promising results against strains like E. coli and Staphylococcus aureus, highlighting their potential as new antimicrobial agents in the face of rising antibiotic resistance .
Anti-inflammatory Effects
The anti-inflammatory properties of thiourea derivatives have also been investigated. These compounds can inhibit pro-inflammatory cytokines and enzymes, suggesting their usefulness in treating inflammatory diseases .
Agricultural Applications
Fungicides and Herbicides
this compound derivatives have been explored as potential fungicides and herbicides. Research indicates that certain thiourea-based compounds exhibit effective antifungal activity against agricultural pathogens such as A. niger and herbicidal action against Amaranthus retroflexus, making them candidates for sustainable agricultural practices .
Material Science Applications
Coordination Chemistry
Thioureas serve as important ligands in coordination chemistry, facilitating the formation of metal complexes with desirable properties. These complexes can be utilized in catalysis, photodegradation of pollutants, and as sensors for environmental monitoring .
Polymer Science
The incorporation of thiourea derivatives into polymer matrices enhances the thermal stability and mechanical properties of materials. Their use as flame retardants and thermal stabilizers is gaining attention due to their ability to improve the safety profiles of various polymers .
Case Studies
Mechanism of Action
The mechanism of action of 3-HYDROXY-5-[(METHYLCARBAMOTHIOYL)AMINO]BENZOIC ACID involves its interaction with specific molecular targets. The hydroxy and amino groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, potentially inhibiting their activity. The methylcarbamothioyl group may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound’s hydroxy-carboxy-phenyl moiety distinguishes it from simpler thioureas like M1 and M2 (amino acid-linked thioureas). These derivatives exhibit enhanced anti-amoebic activity due to hydrophilic amino acid groups, which improve receptor targeting . Similarly, the hydroxy and carboxy groups in n-Methyl-n'-(5-hydroxy-3-carboxyphenyl)thiourea likely contribute to its solubility and interaction with membrane transport proteins, a mechanism proposed for other thioureas .
In contrast, urea analogues (e.g., compound 13b with a phenyl group) demonstrate higher activity (76.3%) compared to their thiourea counterparts (e.g., 14e , 49.7%) in electrochemical applications . This disparity suggests that the sulfur atom in thioureas may reduce electron-donating capacity compared to urea’s oxygen, affecting redox activity.
Electrochemical and Chemical Reactivity
Table 2: Activity of Urea vs. Thiourea Analogues (Substituent Effects)
| Substituent | Urea Analogue Activity (%) | Thiourea Analogue Activity (%) |
|---|---|---|
| Phenyl (e.g., 13b) | 76.3 | 49.7 (14e) |
| p-Tolyl (e.g., 13d) | 20.1 | 19.2 (14f) |
| p-Methoxyphenyl | 12.6 | 13.3 (14g) |
Data from indicates that electron-rich substituents (e.g., methoxy) reduce activity in both urea and thiourea systems. The lower activity of thioureas compared to ureas may stem from sulfur’s larger atomic radius, which weakens hydrogen bonding and electron transfer .
Key Research Findings
- Hydrophilicity and Selectivity: The hydroxy-carboxy-phenyl group likely enhances solubility and receptor targeting, similar to amino acid-thiourea conjugates .
- Backbone Effects : Thioureas generally exhibit lower electrochemical activity than ureas due to sulfur’s electronic properties, but their biological efficacy can be superior with optimized substituents .
- Substituent Synergy : Polar groups (e.g., -OH, -COOH) mitigate thiourea’s inherent hydrophobicity, improving membrane penetration and interaction with transport proteins .
Biological Activity
n-Methyl-n'-(5-hydroxy-3-carboxyphenyl)thiourea is a compound of interest due to its diverse biological activities, particularly in the fields of antibacterial, anticancer, and anti-inflammatory applications. This article reviews the current understanding of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound this compound belongs to the thiourea class, characterized by the presence of a thiourea functional group (R1R2N=C(S)NHR3). The specific substitution with a hydroxyl and carboxylic acid group on the phenyl ring contributes to its biological properties.
Antibacterial Activity
Research has shown that thiourea derivatives exhibit significant antibacterial effects. For instance, this compound was tested against various bacterial strains, including E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae. The minimum inhibitory concentration (MIC) values ranged from 40 to 50 µg/mL, demonstrating comparable efficacy to standard antibiotics like ceftriaxone, with inhibition zones measuring up to 30 mm against some strains .
| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |
|---|---|---|
| E. faecalis | 40 | 29 |
| P. aeruginosa | 50 | 24 |
| S. typhi | 45 | 30 |
| K. pneumoniae | 50 | 19 |
Anticancer Activity
This compound has shown promising anticancer activity in various studies. Its mechanism involves targeting specific molecular pathways that regulate cell proliferation and apoptosis. In vitro studies demonstrated IC50 values ranging from 7 to 20 µM against different cancer cell lines, including those related to breast and prostate cancers .
Case Study: Breast Cancer Cell Line (MCF-7)
In a recent study, the compound was tested on MCF-7 cells, a model for breast cancer. The results indicated that treatment led to significant cell death, with an IC50 value of approximately 1.5 µM. Furthermore, flow cytometry analysis revealed an increase in cells arrested in the S phase of the cell cycle, suggesting that apoptosis was induced by the compound .
Anti-inflammatory Activity
The anti-inflammatory properties of thiourea derivatives have also been documented. This compound exhibited inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to form hydrogen bonds with target proteins due to the presence of hydroxyl and carboxylic groups. This property enhances its interaction with enzymes involved in critical biological pathways.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for n-Methyl-n'-(5-hydroxy-3-carboxyphenyl)thiourea, and how can purity be optimized?
- Synthesis typically involves a multi-step approach:
- Step 1 : Condensation of methylamine with 5-hydroxy-3-carboxybenzenethiol under acidic conditions to form the thiourea backbone.
- Step 2 : Purification via recrystallization from ethanol/water mixtures to remove unreacted precursors and byproducts.
- Characterization : Confirm purity using H/C NMR, FT-IR (e.g., C=S stretch at ~1250 cm), and elemental analysis .
Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation?
- Spectroscopy :
- NMR : Detect hydrogen bonding interactions between the thiourea NH groups and the phenolic hydroxyl/carboxylic acid moieties.
- FT-IR : Identify functional groups (e.g., C=O, -OH, C=S).
Q. What are the solubility properties of this compound, and how do they influence experimental design?
- Thiourea derivatives are generally soluble in polar solvents (water, ethanol, DMSO). For this compound:
- Hydroxy and carboxy groups enhance water solubility, while the aromatic ring may reduce it.
- Pre-screen solubility in ethanol-water gradients (e.g., 30–70% ethanol) to optimize reaction conditions .
Advanced Research Questions
Q. How can molecular docking studies predict the interaction of this compound with cancer-related enzymes?
- Methodology :
- Target Selection : Prioritize enzymes like tyrosine phosphatases (PTPs) or kinases implicated in breast/prostate cancer.
- Docking Software : Use AutoDock Vina or Schrödinger Suite, focusing on hydrogen bonds between the thiourea NH groups and catalytic residues.
- Validation : Compare results with experimental IC values from enzyme inhibition assays .
Q. What strategies resolve contradictions in reported biological activities of thiourea derivatives?
- Cross-Validation :
- Use orthogonal assays (e.g., in vitro enzyme inhibition vs. cell viability assays).
- Assess compound stability under assay conditions (e.g., pH, temperature).
Q. How can this compound be optimized for selective phosphate sorption in environmental applications?
- Design : Incorporate the thiourea moiety into polymer flocculants (e.g., polyacrylamide) to enhance phosphate selectivity via hydrogen bonding.
- Performance Testing : Evaluate sorption efficiency (e.g., 43% phosphate removal in preliminary studies) using ICP-OES and compare with control polymers .
Q. What challenges arise when using thiourea derivatives as ligands in metal complexes, and how can they be addressed?
- Challenges :
- Lability : Thiourea ligands may dissociate under acidic or oxidizing conditions.
- Toxicity : Metal complexes may require rigorous cytotoxicity screening.
- Solutions :
- Modify ligand structure (e.g., introduce electron-withdrawing groups) to enhance stability.
- Use chelating agents like EDTA to mitigate off-target metal interactions .
Safety and Regulatory Considerations
Q. What safety protocols are essential for handling this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
